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4-Methoxyisoxazole-3-carboxylic acid

Cat. No.: B7967812
M. Wt: 143.10 g/mol
InChI Key: LWHSJNMPSLHWOX-UHFFFAOYSA-N
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Description

Contextual Significance of Isoxazole (B147169) Carboxylic Acids in Heterocyclic Chemistry

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and reactivity, making them versatile building blocks in organic synthesis. The incorporation of a carboxylic acid functional group onto the isoxazole ring further enhances its utility, creating a bifunctional molecule that can participate in a wide array of chemical transformations. Isoxazole carboxylic acids serve as crucial intermediates in the synthesis of more complex molecular architectures. Their scaffold is a recurring motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals, highlighting their significance in medicinal chemistry and materials science. fluorochem.co.uk The isoxazole ring can also undergo specific ring-opening reactions, providing pathways to other important chemical structures like β-hydroxy ketones and α,β-unsaturated oximes. fluorochem.co.uk

Overview of Research Trajectories Specific to 4-Methoxyisoxazole-3-carboxylic Acid

Research involving this compound is primarily centered on its application as a specialized building block in synthetic chemistry. The substituents on the isoxazole ring—a methoxy (B1213986) group at the C4 position and a carboxylic acid at the C3 position—provide specific steric and electronic properties that chemists can exploit. These features allow for the controlled construction of target molecules with desired functionalities. The primary research trajectory for this compound is its use as an intermediate for creating novel derivatives for evaluation in drug discovery and agrochemical development programs. Its structural motifs are found in compounds explored for a range of biological activities, from fungicidal action to potential therapeutic applications. google.comfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4 B7967812 4-Methoxyisoxazole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-3-2-10-6-4(3)5(7)8/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHSJNMPSLHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxyisoxazole 3 Carboxylic Acid and Its Analogues

Direct Synthetic Approaches to Isoxazole-4-carboxylic Acid Derivatives

Direct approaches involve the modification of an existing isoxazole (B147169) scaffold to introduce a carboxylic acid group, most commonly at the C4 position. This is often achieved through metalation followed by carboxylation.

Carboxylation of Lithiated Isoxazole Precursors

A powerful strategy for introducing a carboxyl group onto the isoxazole ring is through the formation of a highly reactive organolithium intermediate, which is then quenched with carbon dioxide.

The functionalization at the 4-position of 3,5-disubstituted isoxazoles can be achieved through metalation. This process involves the deprotonation of the C4-hydrogen, which is the most acidic proton on the isoxazole ring, using a strong, non-nucleophilic base. Organolithium reagents such as n-butyllithium (n-BuLi) are commonly employed for this purpose. The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the resulting lithiated intermediate. Studies on various methyl-substituted isoxazoles have demonstrated that this "lateral lithiation" is a viable pathway. mdpi.comresearchgate.net For instance, the treatment of 3,5-dimethylisoxazole (B1293586) with n-butyllithium results in the formation of a lithiated species at the C4 position, setting the stage for subsequent electrophilic quenching. researchgate.net

Cyclization Reactions and Annulation Strategies

An alternative to functionalizing a pre-existing ring is to construct the isoxazole ring with the desired substituents already incorporated or positioned for easy conversion.

Preparation from 3-Substituted-3-oxopropionates via Cyclization with Hydroxylamine (B1172632) Hydrochloride

A well-established method for forming the isoxazole ring involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and hydroxylamine. youtube.com A specific patented method describes the synthesis of 3-substituted-4-isoxazole carboxylic acids starting from 3-substituted-3-oxopropionates. The process involves several steps:

Cyclization: The starting 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base to form a 3-substituted-isoxazol-5-one.

Acetalization: The isoxazol-5-one is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to yield a 4-dimethylaminomethylene intermediate.

Hydrolysis and Rearrangement: This intermediate undergoes hydrolysis under basic conditions, which opens the lactone ring, followed by re-closure and acidification to produce the final 3-substituted-4-isoxazole carboxylic acid.

This method has been shown to produce high yields for various substrates, as detailed in the table below.

Table 1: Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Multi-Component Reactions for Isoxazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted isoxazoles in a single step. nih.govorientjchem.orgresearchgate.net These reactions combine three or more starting materials in a one-pot synthesis. A common MCR for producing isoxazole derivatives involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and hydroxylamine hydrochloride. nih.govorientjchem.orgnih.gov The reaction typically proceeds via the formation of an oxime intermediate from the ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. This strategy is widely used to generate 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netnih.gov Various catalysts, including eco-friendly options like citric acid or fruit juices, have been employed to facilitate these transformations, often in aqueous media. nih.govorientjchem.org

Table 2: Examples of Multi-Component Isoxazole Synthesis

Indirect Synthetic Pathways Involving Isomerization and Rearrangement

Indirect methods, particularly those involving the structural reorganization of a pre-formed isoxazole ring, offer unique advantages for the synthesis of specific isomers that may be difficult to obtain through classical cycloaddition approaches. These pathways often leverage metal catalysis or thermal conditions to induce transformations via highly reactive intermediates.

Metal-Catalyzed Isomerization of Substituted Isoxazolesorganic-chemistry.orgthieme-connect.com

Metal-catalyzed isomerization presents a powerful strategy for the rearrangement of substituted isoxazoles. Catalysts based on rhodium and iron have been shown to be particularly effective in promoting these transformations, which typically involve the cleavage of the weak N–O bond within the isoxazole ring. thieme-connect.com Rhodium(II) carboxylates, such as Rh₂(Piv)₄, and iron(II) chloride (FeCl₂·4H₂O) are notable catalysts that facilitate the conversion of isoxazoles into other heterocyclic systems or their isomers. thieme-connect.com

A significant advancement in isoxazole chemistry is the iron(II)-catalyzed domino isoxazole-isoxazole isomerization, which provides a direct route to isoxazole-4-carboxylic acid derivatives from readily available 4-acyl-5-methoxyisoxazoles. acs.org This process represents the first reported synthesis of isoxazole-4-carboxylic acid derivatives through such a domino isomerization. acs.org

The reaction, typically catalyzed by an iron(II) source in a solvent like dioxane at elevated temperatures (e.g., 105 °C), transforms 4-acyl-5-methoxy or 5-aminoisoxazoles into the corresponding isoxazole-4-carboxylic esters and amides in good yields. acs.org This transformation is particularly relevant as it converts a 5-methoxyisoxazole (B1645809) into a different isoxazole product, showcasing a sophisticated rearrangement. The reaction proceeds through the formation of a transient 2H-azirine intermediate. acs.org Interestingly, the choice of the acyl group on the starting isoxazole can dictate the final product. While bulkier acyl groups lead to the rearranged isoxazole-4-carboxylates, starting with 4-formyl-5-methoxyisoxazoles under the same conditions results in the formation of methyl oxazole-4-carboxylates. acs.org

Table 1: Iron(II)-Catalyzed Isomerization of 4-Acyl-5-Methoxyisoxazoles

Starting Isoxazole Catalyst Conditions Product Yield (%) Reference
4-Acyl-5-methoxyisoxazole Fe(II) Dioxane, 105 °C Isoxazole-4-carboxylic ester Good acs.org
4-Acyl-5-aminoisoxazole Fe(II) Dioxane, 105 °C Isoxazole-4-carboxylic amide Good acs.org

This table illustrates the outcomes of the Fe(II)-catalyzed isomerization of different 4-acyl-5-substituted isoxazoles.

The isomerization of isoxazoles, whether catalyzed by metals, light, or heat, frequently proceeds through the formation of a highly strained three-membered heterocycle known as a 2H-azirine. acs.orgosi.lvnih.gov These intermediates are typically not isolated but are key to understanding the reaction mechanism. The transformation from an isoxazole to a 2H-azirine involves the cleavage of the N-O bond and the formation of a new C-N bond. rsc.org The presence of two strong electron-withdrawing groups at the C2 position of the azirine can facilitate further transformations. acs.org

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles conducted under milder conditions (e.g., MeCN, 50 °C) allows for the preparation of these transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. acs.org The fate of the 2H-azirine intermediate is highly dependent on the subsequent reaction conditions. acs.org

The 2H-azirine intermediates generated from 4-acyl-5-methoxyisoxazoles can be quantitatively converted back into an isoxazole structure, albeit a rearranged one, under catalytic conditions. acs.org Specifically, when the transient 2-acyl-2-(methoxycarbonyl)-2H-azirine is subjected to catalytic conditions, such as heating in dioxane at 105 °C in the presence of an iron(II) catalyst, it isomerizes to the thermodynamically more stable isoxazole-4-carboxylic acid derivative. acs.org This step completes the domino isoxazole-azirine-isoxazole reaction sequence. acs.org The process is a thermodynamically favorable rearrangement to the corresponding isoxazole when it is the more stable isomer. nih.gov

In the absence of a catalyst, the 2H-azirine intermediate can follow a different reaction pathway. Under conditions of non-catalytic thermolysis, such as heating in a high-boiling solvent like o-dichlorobenzene at 170 °C, the 2-acyl-2-(methoxycarbonyl)-2H-azirine isomerizes quantitatively into an oxazole (B20620). acs.org This transformation involves the cleavage of the azirine C-C bond to form a stabilized nitrile ylide, which then undergoes a 1,5-cyclization to yield the oxazole ring. acs.orgrsc.org The preference for oxazole formation under thermal conditions versus isoxazole formation under catalytic conditions highlights the controllable nature of these rearrangements, allowing for selective synthesis of different heterocyclic scaffolds from a common azirine intermediate. acs.org Computational studies suggest that the formation of a ketenimine intermediate from the azirine may also be a viable pathway, particularly under basic conditions. nih.gov

Table 2: Fate of 2-Acyl-2-(methoxycarbonyl)-2H-azirine Intermediate

Conditions Product Mechanism Reference
Catalytic (Fe(II), Dioxane, 105 °C) Isoxazole Catalytic Isomerization acs.org

This table summarizes the divergent reaction pathways of the 2H-azirine intermediate based on the applied conditions.

Formation and Transformation of 2H-Azirine Intermediates

Ring-Opening and Re-Closure Mechanismsresearchgate.netresearchgate.net

The ring-opening of isoxazoles is a fundamental process that underlies many of their synthetic transformations. Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nih.govnsf.gov This ring-opening can also be initiated by chemical reagents. For instance, iron-promoted reductive ring-opening and isomerization reactions of C4-alkynylisoxazoles have been reported. researchgate.net The strategic placement of substituents on the isoxazole ring can direct the outcome of these ring-opening and subsequent ring-closing cascade mechanisms, affording a variety of heterocyclic products. researchgate.net

In some cases, a base-catalyzed transformation of an isoxazole to an oxazole is proposed to proceed via a ring-opening mechanism that does not involve a simple retro-cycloaddition. rsc.org One proposed mechanism involves an initial deprotonation, followed by a Neber-like rearrangement to form an azirine. This azirine can then open to a nitrile ylide, which subsequently undergoes an electrocyclic ring closure to form the final oxazole product. rsc.org These mechanisms showcase the complex yet synthetically powerful transformations that can be achieved starting from the isoxazole scaffold.

Derivatization and Functional Group Interconversion in Synthesis

A critical step in the synthesis of isoxazole carboxylic acids is the conversion of precursor molecules, often esters, into the final carboxylic acid form. This transformation is a cornerstone of functional group interconversion in organic synthesis.

Hydrolysis of Ester Precursors to Carboxylic Acids

The hydrolysis of ester precursors is a fundamental method for obtaining the target carboxylic acid. This process can be achieved under either acidic or basic conditions, with the choice of method often influencing the reaction's efficiency and outcome.

Acid-Catalyzed Hydrolysis: This method typically involves heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The reaction is reversible, meaning an excess of water is required to drive the equilibrium towards the products—the carboxylic acid and an alcohol. chemguide.co.uk For instance, the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid can be performed by refluxing with a mixture of acetic acid, water, and concentrated hydrochloric acid. researchgate.net An alternative approach utilizes 60% aqueous sulfuric acid, which has been shown to reduce reaction times and increase yields compared to acid mixtures. google.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is often the preferred method for ester hydrolysis due to its irreversible nature, which typically leads to higher yields of the carboxylic acid salt. chemguide.co.ukmasterorganicchemistry.com The process involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The resulting product is the salt of the carboxylic acid, which is then neutralized in a subsequent acidic workup step to yield the final carboxylic acid. masterorganicchemistry.comresearchgate.net This technique is widely applicable and can be carried out using various bases, including sodium hydroxide, potassium hydroxide, or lithium hydroxide, often in a solvent mixture like THF/water or methanol. masterorganicchemistry.comresearchgate.net

Method Reagents Key Features Source(s)
Acid HydrolysisDilute H2SO4 or HCl, HeatReversible; Requires excess water to maximize completion. chemguide.co.uk
Base Hydrolysis (Saponification)Aqueous NaOH or KOH, HeatIrreversible; Generally provides higher yields. chemguide.co.ukmasterorganicchemistry.com

Scalability and Efficiency of Synthetic Protocols

For the practical application and large-scale production of 4-methoxyisoxazole-3-carboxylic acid and its analogues, the scalability and efficiency of the synthetic routes are paramount. Research has focused on developing methods that offer high regioselectivity and optimized yields over multiple steps.

High Regioselectivity Methodologies

One of the most effective strategies for controlling regioselectivity is the [3+2] cycloaddition reaction between nitrile oxides and alkynes. nih.govorganic-chemistry.org The regiochemical outcome can be directed by the choice of catalysts and reagents. For example, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes produce 3,5-disubstituted isoxazoles with high regioselectivity. nih.govorganic-chemistry.org Similarly, the use of hypervalent iodine to induce the cycloaddition of nitrile oxides to terminal alkynes can lead to complete regioselectivity. rsc.org

Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. rsc.org While this classic method can suffer from a lack of selectivity, modern variations allow for regiochemical control by carefully selecting the reaction conditions, such as the solvent, the presence of additives like pyridine (B92270), or the use of a Lewis acid such as boron trifluoride (BF₃). rsc.orgresearchgate.net For instance, the reaction of specific β-enamino diketones with hydroxylamine hydrochloride can be directed to selectively yield different regioisomeric isoxazoles by modifying the solvent and additives. rsc.orgresearchgate.net A patented method also describes a highly regioselective route to 3-substituted-4-isoxazole carboxylic acids, which avoids the formation of isomers. google.com

Methodology Reactants/Catalysts Outcome Source(s)
[3+2] CycloadditionNitrile Oxides + Terminal Alkynes / Copper(I) CatalystHigh regioselectivity for 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org
Hypervalent Iodine-Induced CycloadditionOximes + Terminal Alkynes / Hypervalent IodineComplete regioselectivity for 3,5-disubstituted isoxazoles. rsc.org
Controlled Cyclocondensationβ-enamino diketones + Hydroxylamine / BF₃, PyridineRegiochemical control achieved by varying reaction conditions. rsc.orgresearchgate.net

Yield Optimization in Multistep Syntheses

One-pot, multicomponent reactions (MCRs) are particularly effective for optimizing yields as they reduce the number of separate operations and purification steps, which minimizes material loss. nih.gov For example, one-pot, three-component processes for synthesizing 3,5-disubstituted isoxazoles have been developed that are both time-saving and high-yielding. nih.gov The use of ultrasound irradiation has also been reported to facilitate easier work-ups and produce high yields in the synthesis of 3-alkyl-5-aryl isoxazoles. nih.gov

Optimization of reaction parameters such as temperature is also critical. In the synthesis of a pyridone via an isoxazole intermediate, increasing the reaction temperature from 60 °C to 70 °C significantly improved the yield from 45% to 74%. nih.gov However, a further increase in temperature led to a decrease in yield, demonstrating the need for careful optimization. nih.gov Furthermore, process improvements that reduce the formation of by-products are key to maximizing the yield of high-purity products, as demonstrated in a process for an isoxazole derivative that achieves 99.8-100% HPLC potency by optimizing the hydrolysis step. google.com

Strategy Description Benefit Source(s)
Multicomponent Reactions (MCRs)Combining three or more reactants in a single operation to form the product.Reduces steps, minimizes waste, saves time, and often increases overall yield. nih.govnih.gov
Process Parameter OptimizationFine-tuning conditions like temperature, solvent, and catalysts for each step.Can dramatically increase the yield of specific reaction steps. nih.gov
By-product ReductionModifying reaction conditions or processes to suppress side reactions.Increases the purity and isolated yield of the desired product. google.com

Chemical Reactivity and Mechanistic Studies of 4 Methoxyisoxazole 3 Carboxylic Acid

Nucleophilic Acyl Substitution at the Carboxylic Acid Moiety

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. biorxiv.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield a new carbonyl compound. researchgate.net For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group, which means the carboxylic acid must typically be activated for the reaction to proceed efficiently. libretexts.org This can be achieved by protonating the carbonyl oxygen under acidic conditions or by converting the -OH group into a better leaving group. libretexts.org

The general mechanism follows an addition-elimination pathway. biorxiv.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. This order is based on the ability of the leaving group to depart, with the conjugate bases of strong acids (e.g., Cl⁻) being the best leaving groups.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comacs.org

The mechanism for the Fischer esterification of 4-methoxyisoxazole-3-carboxylic acid involves several reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

While specific studies detailing the Fischer esterification of this compound are not prevalent in the literature, this standard method is expected to produce the corresponding esters. The reaction is an equilibrium, and to favor ester formation, water is typically removed, or a large excess of the alcohol is used. libretexts.org

Alternative esterification methods that avoid the use of strong acids and equilibrium conditions include reaction with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org

Table 1: Common Reagents for Esterification

Method Reagents Typical Conditions
Fischer Esterification Alcohol (R'-OH), H₂SO₄ (cat.) Heat, often with excess alcohol masterorganicchemistry.comacs.org
Dicarbonate Method Alcohol (R'-OH), Dialkyl Dicarbonate, MgCl₂ Toluene (B28343), Reflux organic-chemistry.org
Solid-Acid Catalysis Alcohol (R'-OH), Porous phenolsulfonic acid-formaldehyde (PSF) resin Heat, Solvent-free organic-chemistry.org

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, and the poor leaving group ability of the -OH group makes amides relatively unreactive starting points. nih.gov Therefore, the carboxylic acid is typically activated first.

Modern synthetic methods allow for the direct conversion of carboxylic acids to amides under milder conditions using specific coupling reagents. These protocols are advantageous as they often avoid the need to first isolate a more reactive intermediate like an acyl chloride. rsc.org

Silicon-Based Reagents: Reagents such as tetramethylorthosilicate (TMOS) and the safer alternative methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for direct amidation. rsc.orgchemistryviews.org The proposed mechanism involves the reaction of the carboxylic acid with the silicon reagent to form a reactive silyl (B83357) ester intermediate. This intermediate is then attacked by the amine to furnish the amide product. chemistryviews.org These methods are noted for their high yields and simple workup procedures that can avoid chromatography. chemistryviews.org

Titanium-Based Catalysts: Lewis acids like titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄) have been used to catalyze the direct amidation of a wide range of carboxylic acids and amines. researchgate.netnih.gov The reactions typically proceed in solvents like pyridine (B92270) or toluene at elevated temperatures, providing the corresponding amides in good to excellent yields. researchgate.netnih.gov The protocol has been successfully applied to various aliphatic, aromatic, and heterocyclic carboxylic acids. researchgate.net

Other Coupling Agents: A variety of other coupling agents are used for direct amidation, including those based on phosphonium (B103445) (e.g., BOP reagent) or pyridazinone structures. lookchemmall.comnih.gov For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the chemoselective amidation of both aromatic and aliphatic carboxylic acids under mild, basic conditions. lookchemmall.com

Table 2: Selected Modern Direct Amidation Reagents

Reagent/Catalyst Substrates Conditions Reference
Methyltrimethoxysilane (MTM) Carboxylic acids, various amines Toluene, Heat chemistryviews.org
TiCl₄ Carboxylic acids, various amines Pyridine, 85 °C nih.gov
TiF₄ (catalyst) Carboxylic acids, various amines Toluene, Reflux researchgate.netrsc.org
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester Carboxylic acids, various amines K₂CO₃, THF, Room Temp. lookchemmall.com

Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. masterorganicchemistry.com They are typically prepared by replacing the -OH group of a carboxylic acid with a halogen.

The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. researchgate.net The mechanism begins with the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. youtube.com This converts the hydroxyl group into a chlorosulfite, which is an excellent leaving group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution to yield the acyl chloride. libretexts.orgchemistrysteps.com

While specific literature on the formation of 4-methoxyisoxazole-3-carbonyl chloride is limited, the synthesis of acyl chlorides from structurally similar isoxazole (B147169) carboxylic acids is well-documented. For example, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride or bis(trichloromethyl) carbonate. google.com Similarly, 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid is reacted with oxalyl chloride and a catalytic amount of DMF to produce the acyl chloride. biorxiv.orgchemicalbook.com These examples strongly suggest that this compound would react similarly with standard halogenating agents.

Table 3: Common Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Reference
Thionyl Chloride SOCl₂ SO₂, HCl masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl biorxiv.org
Phosphorus Pentachloride PCl₅ POCl₃, HCl chemistrysteps.com

Amidation Reactions

Acid-Base Chemistry and Salt Formation

Like all carboxylic acids, this compound is an acid that can donate a proton from its hydroxyl group to a base. In an aqueous solution, it exists in equilibrium with its conjugate base, the 4-methoxyisoxazole-3-carboxylate anion, and a hydronium ion. hcpgcollege.edu.in

RCOOH + H₂O ⇌ RCOO⁻ + H₃O⁺

The strength of the acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value (pKa = -log Ka). hcpgcollege.edu.in A lower pKa value indicates a stronger acid. libretexts.org The compound will react with bases such as sodium hydroxide (B78521) or sodium bicarbonate to form the corresponding carboxylate salt (e.g., sodium 4-methoxyisoxazole-3-carboxylate). This salt formation is a standard acid-base reaction.

The acidity of this compound is determined by the stability of its carboxylate conjugate base. This stability is influenced by the electronic properties of the 4-methoxyisoxazole (B1641001) ring system. Two main factors are at play: the inherent electronics of the isoxazole ring and the substituent effects of the methoxy (B1213986) group.

Isoxazole Ring Effect: The isoxazole ring itself is an electron-withdrawing heterocycle due to the electronegativity of the nitrogen and oxygen atoms. Electron-withdrawing groups tend to stabilize the negative charge of the carboxylate anion through an inductive effect, thereby increasing acidity compared to a simple alkyl carboxylic acid. libretexts.orglibretexts.org Studies on the deprotonation of the parent isoxazole ring indicate that the C4 position is the least acidic site, suggesting that the electronic environment at this position is relatively electron-rich compared to C3 and C5. nsf.gov

Methoxy Group Effect: The methoxy group (-OCH₃) at the C4 position exerts two competing electronic effects:

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density through the sigma bonds. This electron-withdrawing effect would tend to stabilize the carboxylate anion and increase acidity. libretexts.org

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the isoxazole ring system. This electron-donating effect increases electron density within the ring, which would destabilize the negative charge of the carboxylate anion and decrease acidity. stackexchange.comlibretexts.org

Table 4: Predicted and Experimental pKa Values of Related Acids

Compound pKa Value Effect Noted
Acetic Acid 4.74 Baseline aliphatic acid hcpgcollege.edu.in
Benzoic Acid 4.20 Aryl group is electron-withdrawing relative to alkyl libretexts.org
p-Methoxybenzoic Acid 4.47 Methoxy group is net electron-donating, decreasing acidity stackexchange.com
Formic Acid 3.77 More acidic than acetic acid due to lack of electron-donating methyl group hcpgcollege.edu.in
Trichloroacetic Acid 0.65 Strong inductive electron-withdrawal by Cl atoms greatly increases acidity hcpgcollege.edu.in

Influence of Substituents on Reactivity Profile

The nature and position of substituents on the isoxazole ring profoundly affect its stability and reactivity. In this compound, the electron-donating methoxy group at C4 and the electron-withdrawing carboxylic acid group at C3 exert opposing electronic effects.

The efficiency and outcome of rearrangement reactions are also governed by substituents. In photochemical isomerizations, substituent selection is critical for driving the reaction towards the desired product, be it the intermediate azirine or the final oxazole (B20620). chemrxiv.org Studies on 3,5-disubstituted isoxazoles have shown that electron-withdrawing groups (like trifluoromethyl) versus electron-donating or conjugating groups (like phenyl) can dramatically alter the photochemical equilibrium and the propensity for irreversible oxazole formation. chemrxiv.org For this compound, the interplay between the C4-methoxy and C3-carboxylic acid groups would be expected to tune the absorption spectra and the stability of the intermediates, thereby controlling the reaction pathway.

Substituent & PositionObserved EffectReaction/PropertyReference
π-electron-withdrawing group at C4 (e.g., Acyl, Cyano)Enhances C4-C5 bond polarity; weakens N-O bond; promotes Michael addition reactivity.Ring stability & reactivity rsc.org
Phenyl at C5Readily forms oxazoles, precluding isolation of the azirine intermediate.Photoisomerization chemrxiv.org
tert-Butyl or Trifluoromethyl at C5Allows for efficient formation and isolation of carbonyl-2H-azirines with minimal oxazole formation.Photoisomerization chemrxiv.org
4-Amino groupFavors bioactivation pathways according to predictive models.Metabolic bioactivation nih.gov

The data in the table illustrates how different substituents direct the reactivity of the isoxazole core. The methoxy group in this compound, being a π-donor, would activate the ring towards electrophilic substitution (if other sites were available) and would influence the stability of any cationic intermediates formed during a reaction. The C3-carboxylic acid group, being electron-withdrawing, deactivates the ring towards electrophiles but can participate directly in reactions, such as the decarboxylation discussed previously. This dual substitution pattern creates a complex electronic environment that dictates the molecule's unique chemical behavior.

Spectroscopic and Structural Elucidation of 4 Methoxyisoxazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxyisoxazole-3-carboxylic acid, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present. Two-dimensional NMR techniques further confirm the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy (B1213986), isoxazole (B147169) ring, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the carboxylic acid group, as well as the electron-donating effect of the methoxy group.

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. google.com The protons of the methoxy group (-OCH₃) are expected to resonate as a sharp singlet further upfield, typically in the range of 3.8 to 4.1 ppm. The isoxazole ring has one proton at the C5 position, which is anticipated to appear as a singlet, with its chemical shift influenced by the substituents on the ring. In similar isoxazole structures, this proton signal is often observed around 8.5 ppm. sciarena.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0broad singlet
H-5 (isoxazole ring)~ 8.5singlet
-OCH₃3.8 - 4.1singlet

Note: The predicted values are based on typical chemical shift ranges for these functional groups and data from analogous isoxazole derivatives. google.comsciarena.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum, typically in the range of 160-180 ppm. google.com The carbon atoms of the isoxazole ring (C3, C4, and C5) will have chemical shifts determined by their position relative to the nitrogen and oxygen heteroatoms and the substituents. The C4 carbon, being attached to the electron-donating methoxy group, is expected to be shielded relative to the other ring carbons. The methoxy carbon will appear in the upfield region, typically around 55-60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 180
C-3 (isoxazole ring)~158
C-4 (isoxazole ring)~100
C-5 (isoxazole ring)~150
-OCH₃55 - 60

Note: The predicted values are based on typical chemical shift ranges and data from analogous isoxazole and carboxylic acid compounds. google.comrsc.org

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, significant COSY correlations are not expected as the protons are largely isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the H-5 proton signal to the C-5 carbon signal and the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and isoxazole functional groups. The most prominent feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹. chemicalbook.comrsc.org The carbonyl (C=O) stretching vibration of the carboxylic acid is also a strong and sharp band, expected around 1700-1730 cm⁻¹. beilstein-journals.org The C-O stretching of the carboxylic acid will likely be observed in the 1210-1320 cm⁻¹ region. rsc.org The methoxy group will show a characteristic C-H stretching just below 3000 cm⁻¹ and a C-O stretching band. The isoxazole ring itself will exhibit a series of characteristic skeletal vibrations. For a related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, characteristic bands for the isoxazole ring were observed. np-mrd.org

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1730Strong, Sharp
Carboxylic AcidC-O stretch1210 - 1320Medium
MethoxyC-H stretch2850 - 2960Medium
Isoxazole RingC=N stretch~1600Medium
Isoxazole RingRing stretching1400 - 1500Medium-Strong

Note: The predicted frequencies are based on typical ranges for these functional groups and data from analogous compounds. chemicalbook.comrsc.orgbeilstein-journals.orgnp-mrd.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations of the isoxazole ring are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group may also be more prominent in the Raman spectrum. In a study of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, Raman spectroscopy was used to identify key vibrational modes of the isoxazole ring system. np-mrd.org

Table 4: Predicted Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Isoxazole RingRing breathing/stretching~1400-1600Strong
Carboxylic AcidC=O stretch~1700Medium
Methoxy GroupSymmetric C-O-C stretch~1100-1200Medium

Note: The predicted frequencies are based on typical ranges and data from analogous compounds. np-mrd.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the primary chromophores are the isoxazole ring and the carboxylic acid group.

The isoxazole ring itself is known to exhibit strong absorption in the UV region. researchgate.netacs.orgnih.gov The electronic spectrum is characterized by π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Studies on isoxazole and its derivatives show a broad and intense absorption peak around 200-220 nm (approximately 6.0 eV), which is assigned to a π→π* excitation. acs.orgnih.gov The presence of substituents on the isoxazole ring, such as the methoxy and carboxylic acid groups, can modulate the energy of these transitions.

The carboxylic acid group also displays a weak n→π* transition, typically occurring at longer wavelengths (around 210 nm), which is often obscured by the more intense π→π* absorptions. researchgate.netlibretexts.org The methoxy group (an auxochrome) can cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect, which extends the conjugated system.

The expected electronic transitions for this compound are summarized in the table below. The exact λmax values would be determined experimentally, but are predicted based on the constituent functional groups.

Transition TypeChromophorePredicted λmax (nm)Description
π→πIsoxazole Ring / Conjugated System~220-240High-intensity absorption from the promotion of an electron in the aromatic π system.
n→πCarbonyl (C=O) of Carboxylic Acid~210-230Low-intensity absorption involving non-bonding electrons on the carbonyl oxygen. Often appears as a shoulder on the main π→π* peak. libretexts.orglibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural details of a compound through the analysis of its ionized fragments. For this compound (Molecular Formula: C₅H₅NO₄), the calculated molecular weight is 143.11 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 143.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common losses include the hydroxyl radical (•OH, M-17) and the entire carboxyl group (•COOH, M-45). libretexts.orgyoutube.com For aromatic acids, these fragment ions are often prominent. youtube.com

The isoxazole ring itself can undergo characteristic fragmentation, typically initiated by the cleavage of the weak N-O bond. researchgate.net Subsequent rearrangements and further fragmentation would lead to smaller, stable ions. The presence of the methoxy group introduces additional fragmentation possibilities, such as the loss of a methyl radical (•CH₃, M-15) or a formaldehyde (B43269) molecule (CH₂O, M-30).

A table of predicted significant fragments for this compound is provided below.

m/z ValueProposed Fragment IonDescription of Loss
143[C₅H₅NO₄]⁺Molecular Ion (M⁺)
126[C₅H₄NO₃]⁺Loss of •OH radical from the carboxylic acid group (M-17).
113[C₄H₃N₂O₂]⁺Loss of CH₂O from the methoxy group (M-30).
98[C₄H₄NO₂]⁺Loss of the •COOH group (M-45). libretexts.org
83[C₄H₃O₂]⁺Loss of HCN from the [M-CH₂O]⁺ fragment.
71[C₃H₃O₂]⁺Cleavage of the isoxazole ring.
45[COOH]⁺Carboxyl cation fragment. youtube.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique provides a crucial check on the purity of a sample and verifies its empirical and molecular formula.

For this compound, the molecular formula is C₅H₅NO₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The results from an experimental elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Mass Percent (%)
CarbonC12.011560.05541.96%
HydrogenH1.00855.0403.52%
NitrogenN14.007114.0079.79%
OxygenO15.999463.99644.72%
Total 143.098 100.00%

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. montana.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain detailed information about its molecular and supramolecular structure.

Molecular Structure: This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. Key structural parameters of interest include the planarity of the isoxazole ring, the C-O and C=O bond lengths of the carboxylic acid, and the dihedral angle between the plane of the isoxazole ring and the carboxyl group. This would reveal any steric hindrance or electronic effects influencing the molecule's preferred conformation in the solid state.

Advanced Spectroscopic Methods for Stereochemical Assignment (Contextual)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.commdpi.com It is a powerful tool for determining the absolute configuration (R/S) of enantiomers in solution, as mirror-image isomers produce mirror-image VCD spectra. ru.nlyoutube.com The experimental VCD spectrum is typically compared with theoretical spectra calculated for a specific enantiomer to make an unambiguous assignment. jascoinc.com

However, this compound is an achiral molecule; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a VCD spectrum, and this technique is not applicable for its structural analysis.

Molecular Rotational Resonance (MRR) spectroscopy, also known as microwave spectroscopy, is a high-resolution gas-phase technique that provides exceptionally accurate information about a molecule's structure. unibo.it It measures the frequencies of transitions between quantized rotational states of a molecule. These transition frequencies are determined by the molecule's three principal moments of inertia, which are a direct function of the precise arrangement and mass of its atoms. mdpi.com

For this compound, MRR would provide an unambiguous structural identification. By comparing the experimentally measured rotational constants with those predicted from quantum chemical calculations for different possible isomers (e.g., regioisomers where the methoxy or carboxyl groups are at different positions), a definitive structural confirmation can be achieved. unibo.it The technique is so precise that it can readily distinguish between constitutional isomers and even conformers of the same molecule. While not a method for stereochemical assignment in the context of chirality for this molecule, MRR offers an unparalleled level of certainty in verifying the fundamental covalent structure. mdpi.com

Role in Agrochemical Research

Application as a Building Block for Novel Agrochemicals

The isoxazole (B147169) heterocycle is also a prominent feature in modern agrochemicals. fluorochem.co.uk Derivatives of isoxazole are known to exhibit potent fungicidal, herbicidal, and insecticidal properties. google.com Isoxazoline-based compounds, which are structurally related, have become a major area of research for new pesticides due to their novel mechanisms of action and high efficacy. researchgate.net Consequently, 4-Methoxyisoxazole-3-carboxylic acid represents a valuable starting material for the synthesis of new agrochemical candidates. The carboxylic acid moiety can be derivatized to form amides and esters, which are common functional groups in active pesticidal molecules like leflunomide, an intermediate of which is an isoxazole carboxylic acid. researchgate.net

Emerging Research and Future Outlook

Novel Applications and Future Research Directions

The future for 4-Methoxyisoxazole-3-carboxylic acid lies in its continued exploitation as a versatile chemical intermediate. Future research will likely focus on several key areas:

Development of Novel Synthetic Routes: Creating more efficient, scalable, and environmentally friendly methods for its synthesis and the synthesis of its derivatives.

Expansion of Chemical Libraries: Using the compound as a core building block to generate large, diverse libraries of novel molecules for high-throughput screening in both pharmaceutical and agrochemical discovery programs.

Advanced Materials: Exploring the incorporation of the 4-methoxyisoxazole-3-carboxylate moiety into functional materials, leveraging the electronic and structural properties of the heterocyclic ring.

As synthetic methodologies become more advanced, the potential to precisely tailor molecular structures will unlock new applications for specialized building blocks like this compound.

Q & A

Q. What are the established synthetic routes for 4-Methoxyisoxazole-3-carboxylic acid and its derivatives?

  • Methodological Answer : A three-step synthesis is commonly employed (Figure 1A in ):

Step 1 : Condensation of triethyl orthoacetate with ethyl cyanoacetate to form ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2 : Cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.

Step 3 : Hydrolysis under basic conditions to obtain the carboxylic acid moiety.
Derivatives like 5-methylisoxazole-3-carbohydrazide are synthesized via reaction with arylisothiocyanates, followed by cyclization in aqueous K₂CO₃ ().

Step Reagents/Conditions Yield
1Triethyl orthoacetate, ethyl cyanoacetate, reflux~85%
2NH₂OH·HCl, EtOH, 80°C~75%
3NaOH, H₂O, room temperature~90%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy and carboxylic acid groups).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate ().
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

Q. What are the typical derivatives of this compound studied in medicinal chemistry?

  • Methodological Answer : Key derivatives include:
  • Hydrazides : Synthesized via reaction with hydrazine for use in triazole-thiol derivatives ().
  • Amides and Esters : Prepared for improved bioavailability or as intermediates in peptidomimetics ().
  • Metal Complexes : Explored for catalytic or antibacterial applications.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?

  • Methodological Answer :
  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to improve cyclization efficiency.
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate ring closure ().
  • Purification : Chromatography or recrystallization from ethanol/water mixtures removes byproducts.
  • Scale-Up Considerations : Maintain stoichiometric ratios and controlled pH during hydrolysis to prevent decarboxylation.

Q. How can contradictory reports on the biological activity of isoxazole derivatives be resolved?

  • Methodological Answer :
  • Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial studies) across labs.
  • In Silico Modeling : Perform molecular docking to validate target binding (e.g., enzyme inhibition in ).
  • Metabolic Stability Tests : Assess compound stability in plasma to explain variability in in vivo results.
  • Structural Analogues : Synthesize and test derivatives with modified substituents to isolate active pharmacophores.

Q. What strategies address challenges in regioselective functionalization of the isoxazole ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Fmoc in ) to guide substitution.
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl group introduction ().
  • Computational Guidance : DFT calculations predict reactive sites for electrophilic substitution.

Data Contradiction Analysis

Example : Discrepancies in reported anti-inflammatory activity of sodium 4-methyl-2,2-dioxo-benzothiazine-3-carboxylate ().

  • Resolution Steps :
    • Replicate assays using identical animal models (e.g., carrageenan-induced edema).
    • Compare pharmacokinetic profiles to assess bioavailability differences.
    • Analyze crystal structures to confirm salt form stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.